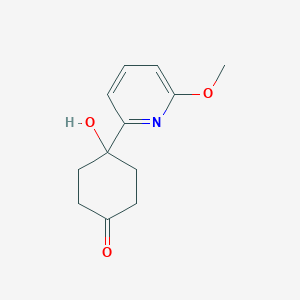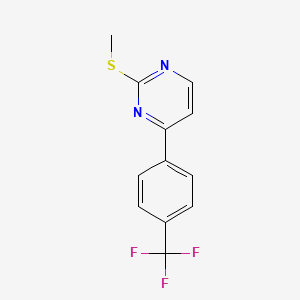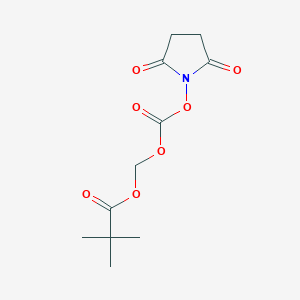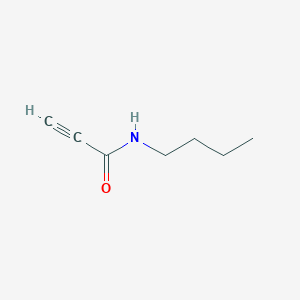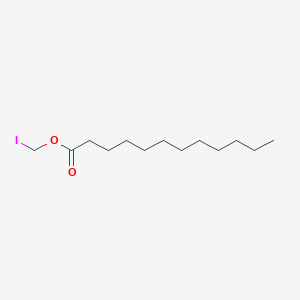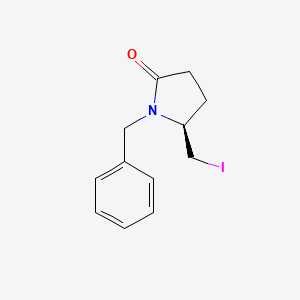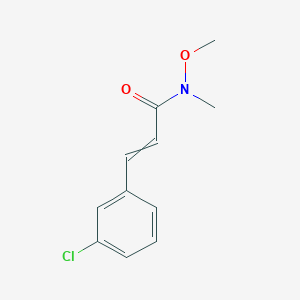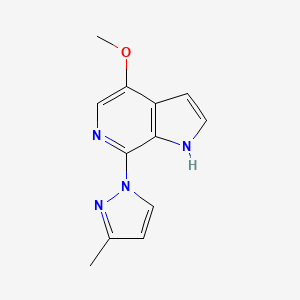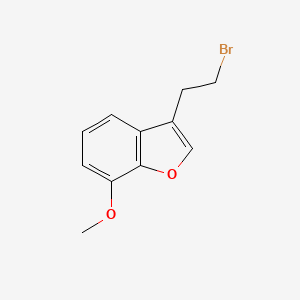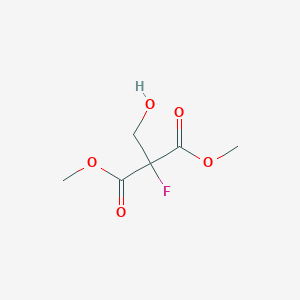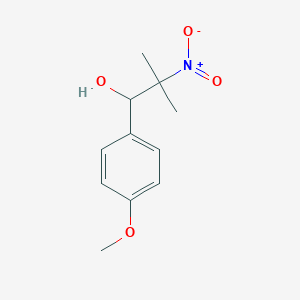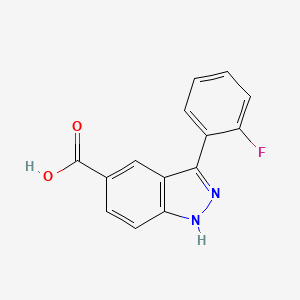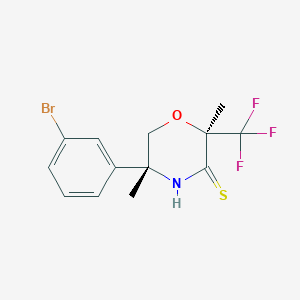
rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione is a complex organic molecule characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a morpholine thione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione typically involves multiple steps, including the formation of the morpholine ring, introduction of the bromophenyl group, and incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the morpholine intermediate.
Incorporation of the Trifluoromethyl Group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thione group, potentially leading to debromination or conversion to thiols.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or debrominated products.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the bromophenyl and trifluoromethyl groups suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new bioactive compounds.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group may enhance binding affinity and selectivity, while the bromophenyl group could participate in π-π interactions or halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,5R)-5-(3-chloro-phenyl)-2,5-dimethyl-2-trifluoromethyl-morpholine-3-thione**: Similar structure with a chlorine atom instead of bromine.
- (2S,5R)-5-(3-fluoro-phenyl)-2,5-dimethyl-2-trifluoromethyl-morpholine-3-thione**: Similar structure with a fluorine atom instead of bromine.
- (2S,5R)-5-(3-methyl-phenyl)-2,5-dimethyl-2-trifluoromethyl-morpholine-3-thione**: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of rel-(2S,5R)-5-(3-Bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione lies in the presence of the bromophenyl group, which can participate in unique halogen bonding interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H13BrF3NOS |
|---|---|
Peso molecular |
368.21 g/mol |
Nombre IUPAC |
(2S,5R)-5-(3-bromophenyl)-2,5-dimethyl-2-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C13H13BrF3NOS/c1-11(8-4-3-5-9(14)6-8)7-19-12(2,10(20)18-11)13(15,16)17/h3-6H,7H2,1-2H3,(H,18,20)/t11-,12+/m0/s1 |
Clave InChI |
SGDAHCLRMLDPGB-NWDGAFQWSA-N |
SMILES isomérico |
C[C@]1(CO[C@@](C(=S)N1)(C)C(F)(F)F)C2=CC(=CC=C2)Br |
SMILES canónico |
CC1(COC(C(=S)N1)(C)C(F)(F)F)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8399308.png)
